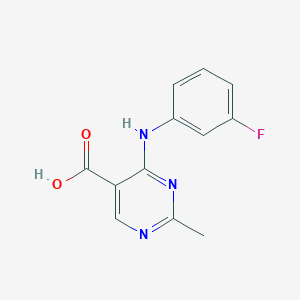
4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid, also known as FAMPy, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. FAMPy is a pyrimidine-based molecule that has a fluorine atom attached to an anilino group at the 3-position and a carboxylic acid group at the 5-position.
科学的研究の応用
1. Supramolecular Chemistry and Molecular Recognition
Studies have shown that compounds like 2-amino-4-methylpyrimidine, which have structural similarities to 4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid, are significant in supramolecular chemistry. They are used to investigate hydrogen bonding interactions and to build receptor structures for molecular recognition, as seen in the binding of dicarboxylic acids in solution and the formation of supramolecular polymeric structures (Mahapatra et al., 2011).
2. Organic Synthesis and Functionalization
Research into similar pyrimidine derivatives demonstrates their utility in organic synthesis. For example, the treatment of unprotected 5-amino-4-methylpyrimidine with n-BuLi led to direct condensation with various carboxylic acid derivatives, facilitating the synthesis of complex organic compounds (Song et al., 2009).
3. Development of Pharmaceutical Agents
Pyrimidine carboxylic acids are studied for their potential as pharmaceutical agents. For instance, 5,6-Dihydroxypyrimidine-4-carboxylic acids have been identified as promising series of hepatitis C virus NS5B polymerase inhibitors (Stansfield et al., 2004). Additionally, 4-aminopyrimidine-5-carboxaldehyde oximes, with structural similarities, have shown inhibitory activity against VEGFR-2 kinase, indicating potential in cancer therapy (Huang et al., 2006).
4. Material Science and Crystallography
Compounds structurally related to 4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid are also significant in material science, particularly in crystallography. For example, the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate's crystal structure provides insights into molecular interactions and crystal formation processes (Richter et al., 2023).
5. Chemical Reactions and Mechanisms
Research on pyrimidine derivatives, like the study of hydrogen atom exchange in 5-fluoro-1-methylpyrimidin-4(1H)-one, helps understand chemical reactions and mechanisms. Such studies reveal insights into the effects of different substituents on reaction rates and molecular stability (Kheifets et al., 2004).
Safety And Hazards
As with any chemical, the safety and hazards of these compounds would depend on their specific structures and properties. Generally, fluoroanilines, pyrimidines, and carboxylic acids should be handled with care. They should be used only in a laboratory setting, with appropriate safety equipment12.
将来の方向性
The future directions of research into these compounds could involve exploring their potential uses in various fields such as medicine, agriculture, and materials science. This could involve synthesizing new compounds and studying their properties and potential applications3.
Please note that this is a general overview and may not apply directly to “4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid”. For more specific information, further research would be needed. If you have access to a chemical database or a scientific research tool, you might be able to find more information there. If you’re doing this research for a specific purpose (like a school project or a research paper), you might want to consult with a teacher or a mentor to get more guidance. They might be able to provide more specific resources or suggest a different approach to your research.
特性
IUPAC Name |
4-(3-fluoroanilino)-2-methylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c1-7-14-6-10(12(17)18)11(15-7)16-9-4-2-3-8(13)5-9/h2-6H,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCRHGBRDUGDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2452801.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2452802.png)
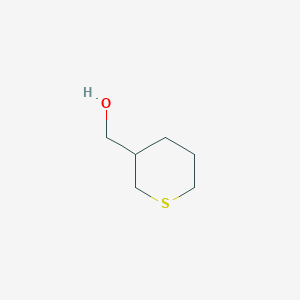
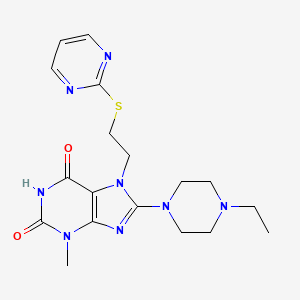
![1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2452805.png)
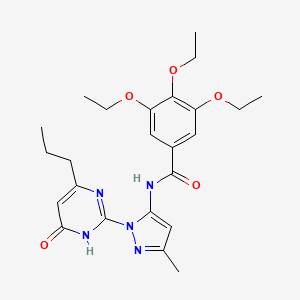
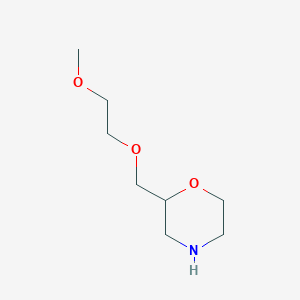
![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-oxoacetamide](/img/structure/B2452813.png)
![Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2452815.png)
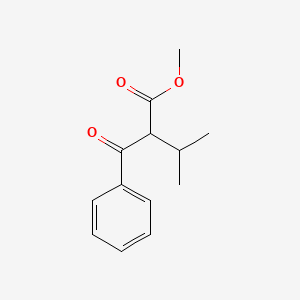
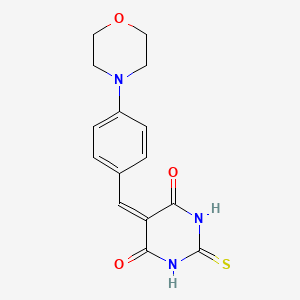
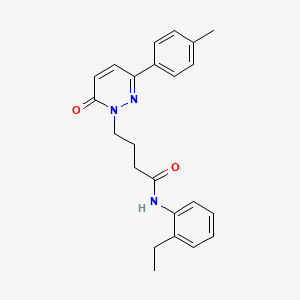
![3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452821.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)